molecular formula C26H36N6O4S B042780 Cyclopentynafil CAS No. 1173706-34-7

Cyclopentynafil

Cat. No. B042780
M. Wt: 528.7 g/mol
InChI Key: HXKIXTHMBBUCQE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Cyclopentynafil involves several key steps, including Wittig olefination and ring-closing metathesis (RCM), followed by a [3,3]-sigmatropic Overmann rearrangement. This approach yields an sp(3)-rich scaffold, laying the groundwork for further functionalization (Padwal et al., 2015).

Molecular Structure Analysis

Cyclopentynafil and related compounds exhibit a complex molecular structure characterized by specific pharmacophore features. The elucidation of Cyclopentynafil's structure was achieved through a combination of HPLC-photodiode array (PDA), LC-MS, high-resolution MS, NMR, and circular dichroism (CD), revealing a detailed understanding of its molecular framework (Hasegawa et al., 2009).

Chemical Reactions and Properties

Cyclopentynafil's chemical behavior can be influenced by its structural makeup, including its cyclopentyl group. The reactivity profile of 4-hydroxy-2-cyclopentenone derivatives, sharing some similarity with Cyclopentynafil's core structure, illustrates the potential for diverse chemical transformations, enabling the synthesis of complex molecules (Roche & Aitken, 2010).

Physical Properties Analysis

Cyclopentynafil's physical properties, such as solubility and stability, can be modulated through the formation of inclusion complexes with cyclodextrins. These complexes enhance the aqueous solubility and stability of Cyclopentynafil, highlighting the importance of cyclodextrins in pharmaceutical formulations (Jambhekar & Breen, 2016).

Chemical Properties Analysis

The chemical properties of Cyclopentynafil are influenced by its interactions with other molecules. For instance, the ability to form inclusion complexes with cyclodextrins significantly impacts its chemical stability and bioavailability, underscoring the role of cyclodextrins in enhancing the performance of pharmaceutical compounds (Jambhekar & Breen, 2016).

Scientific Research Applications

  • Cyclopropyl scaffolds , like in cyclopentynafil, are used in therapeutic research across various fields, including cancer, infection, respiratory disorders, cardiovascular and cerebrovascular diseases, and more (Sun et al., 2020).
  • Cyclophosphamide is used in cancer therapy due to its immunosuppressive and immunomodulatory properties, showing selectivity for T cells. It has also shown to improve lung function, skin scores, dyspnea, and health status/disability in the treatment of scleroderma lung disease (Ahlmann & Hempel, 2016; Tashkin et al., 2007).
  • D-Cycloserine is explored for its effectiveness in various psychiatric and neurological diseases, including schizophrenia, anxiety disorders, addiction, eating disorders, major depression, and autism. It is also being studied for its potential to enhance fear extinction and exposure therapy in both animals and humans with anxiety disorders (Schade & Paulus, 2015; Norberg et al., 2008).

Safety And Hazards

The safety and hazards associated with Cyclopentynafil are not explicitly stated in the available resources. However, as a new sildenafil analogue2, it is likely that Cyclopentynafil has similar safety and hazards as sildenafil. Sildenafil can cause side effects such as headaches, flushing, indigestion, nasal congestion, and impaired vision.


Future Directions

The future directions of Cyclopentynafil are not explicitly stated in the available resources. However, given that it is a new sildenafil analogue2, future research could focus on further understanding its mechanism of action, potential therapeutic uses, and safety profile.


Please note that this information is based on the available resources and there may be additional information not covered in this analysis. Always consult with a healthcare professional for medical advice.


properties

IUPAC Name

5-[5-(4-cyclopentylpiperazin-1-yl)sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N6O4S/c1-4-8-21-23-24(30(3)29-21)26(33)28-25(27-23)20-17-19(11-12-22(20)36-5-2)37(34,35)32-15-13-31(14-16-32)18-9-6-7-10-18/h11-12,17-18H,4-10,13-16H2,1-3H3,(H,27,28,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKIXTHMBBUCQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C5CCCC5)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentynafil

CAS RN

1173706-34-7
Record name Cyclopentynafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1173706347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CYCLOPENTYNAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3DP75078L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
T Hasegawa, K Takahashi, M Saijo, T Ishii… - Chemical and …, 2009 - jstage.jst.go.jp
A new sildenafil analogue, cyclopentynafil (1) and a new tadalafil analogue, N-octylnortadalafil (2) were isolated from a dietary supplement illegally marketed for erectile dysfunction. …
Number of citations: 50 www.jstage.jst.go.jp
Y Xu, CL Kee, X Ge, MY Low, HL Koh - Journal of Pharmaceutical and …, 2016 - Elsevier
A tadalafil analogue was detected for the first time during the screening of a health supplement for undeclared sexual enhancement drugs. The compound had been isolated and …
Number of citations: 15 www.sciencedirect.com
JH Lee, HN Park, OR Park, NS Kim, SK Park… - Forensic Science …, 2019 - Elsevier
The worldwide spread of illegal sexual enhancement products is posing a threat to public health. The aim of this study was to investigate illegal products claiming to be effective in …
Number of citations: 42 www.sciencedirect.com
DJ Mans, RJ Callahan, JD Dunn… - … of pharmaceutical and …, 2013 - Elsevier
… , N-desmethylsildenafil and cyclopentynafil had K o … V −1 s −1 , with cyclopentynafil and N-desethylacetildenafil acting as … 2d shows one peak for the sildenafil analog cyclopentynafil (…
Number of citations: 43 www.sciencedirect.com
ES Lee, JH Lee, KM Han, JW Kim, IS Hwang… - … of pharmaceutical and …, 2013 - Elsevier
This paper describes the development and validation of simultaneous analytical method for 38 compounds, sildenafil, tadalafil, vardenafil and their analogues in illicit erectile …
Number of citations: 56 www.sciencedirect.com
P Lebel, J Gagnon, A Furtos, KC Waldron - Journal of Chromatography A, 2014 - Elsevier
A rapid LC-MS/MS method has been developed to simultaneously separate 71 erectile dysfunction (ED) drugs and 11 natural ingredients that are sometimes found alongside ED drugs, …
Number of citations: 73 www.sciencedirect.com
M Sakamoto, T Moriyasu, K Minowa… - Journal of AOAC …, 2012 - academic.oup.com
A sildenafil-related compound was detected in a dietary supplement marketed as an aphrodisiac. The compound was detected during analysis of the dietary supplement using LC-UV …
Number of citations: 8 academic.oup.com
J Liu, J Sun, H Wei, H Yu, X Dai, Q Hu - Journal of Pharmaceutical and …, 2023 - Elsevier
A novel tadalafil analogue was detected during routine screening of dietary supplements suspected to be adulterated with an erectile dysfunction drug(s) by using ultra-high-…
Number of citations: 3 www.sciencedirect.com
CL Kee, X Ge, V Gilard, M Malet-Martino… - Journal of Pharmaceutical …, 2018 - Elsevier
To date, there are 80 synthetic PDE-5i found as adulterants in dietary supplements. Analogues of sildenafil remain as the top list with 50 (62%) and are followed by analogues of tadalafil…
Number of citations: 75 www.sciencedirect.com
VM Toomey, JJ Litzau, CL Flurer - Journal of pharmaceutical and …, 2012 - Elsevier
During routine screenings of two “libido enhancer” dietary supplements using LC–MS n , two compounds were detected that displayed structural similarities to tadalafil. These …
Number of citations: 50 www.sciencedirect.com

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